6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system, as well as a benzodioxole moiety.
Preparation Methods
The synthesis of 6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method includes the reaction of 1,3-benzodioxole-5-carboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with butyl isocyanate to yield the desired triazolothiadiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency .
Chemical Reactions Analysis
6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be synthesized using halogenating agents.
Scientific Research Applications
6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: This compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on various cancer cell lines.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of metabolic pathways that are crucial for the survival and proliferation of cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the target enzymes enhances its inhibitory effects .
Comparison with Similar Compounds
6-(1,3-benzodioxol-5-yl)-3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
6-(1,3-benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has a methyl group instead of a butyl group, which may affect its chemical reactivity and biological activity.
6-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The presence of a methoxyphenyl group introduces additional steric and electronic effects, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic properties and overall biological activity.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-3-4-12-15-16-14-18(12)17-13(21-14)9-5-6-10-11(7-9)20-8-19-10/h5-7H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVHEIOFLAHDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.